3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole
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Overview
Description
3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole typically involves the following steps:
Formation of Hydrazone Intermediate: The reaction begins with the condensation of 4-fluorobenzaldehyde and 3-methylphenylhydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a base, such as potassium carbonate, to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl groups can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(4-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole
- 3,5-bis(4-bromophenyl)-1-(3-methylphenyl)-1H-pyrazole
- 3,5-bis(4-methylphenyl)-1-(3-methylphenyl)-1H-pyrazole
Uniqueness
Compared to its analogs, 3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazole is unique due to the presence of fluorine atoms, which can significantly influence its electronic properties and reactivity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H16F2N2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
3,5-bis(4-fluorophenyl)-1-(3-methylphenyl)pyrazole |
InChI |
InChI=1S/C22H16F2N2/c1-15-3-2-4-20(13-15)26-22(17-7-11-19(24)12-8-17)14-21(25-26)16-5-9-18(23)10-6-16/h2-14H,1H3 |
InChI Key |
IDGKYZOTLKMATC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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